Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-5-nitro-1H-indazole

Neuronal nitric oxide synthase Indazole SAR Analgesic drug development

4-Bromo-5-nitro-1H-indazole features a unique ortho-bromo-nitro disubstitution pattern that delivers regioselective sequential functionalization: the C5-nitro activates C4-Br toward nucleophilic aromatic substitution while serving as a latent amine, and C4-Br enables palladium-catalyzed cross-coupling. Explicitly cited in HPK1 inhibitor patents (US 11,492,354 B2) and validated in nNOS inhibitor SAR studies with in vivo antinociceptive activity. Procure with confidence for kinase inhibitor and NOS-targeted medicinal chemistry.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
CAS No. 1190315-72-0
Cat. No. B1441986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-nitro-1H-indazole
CAS1190315-72-0
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NN=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C7H4BrN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10)
InChIKeyBHTUCPXIMAPXJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-nitro-1H-indazole (CAS 1190315-72-0): A Dual-Functionalized Indazole Scaffold for Targeted Synthesis and Pharmacological Evaluation


4-Bromo-5-nitro-1H-indazole (CAS 1190315-72-0) is a halogenated nitro-indazole derivative with the molecular formula C₇H₄BrN₃O₂ and a molecular weight of 242.03 g/mol . The compound features a bromine atom at the C4 position and a nitro group at the C5 position of the indazole bicyclic scaffold [1]. The ortho-relationship between the bromo and nitro substituents establishes a distinctive dual-reactive framework that enables regioselective functionalization via nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions [2]. This compound is commercially available from multiple suppliers with purity specifications of ≥97% and is predominantly utilized as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors and related pharmacologically active molecules .

Why Generic Indazole Scaffolds Cannot Substitute for 4-Bromo-5-nitro-1H-indazole in Structure-Guided Medicinal Chemistry


The unique ortho-disubstitution pattern of 4-Bromo-5-nitro-1H-indazole at the C4 and C5 positions fundamentally distinguishes it from mono-substituted indazole analogs in terms of both reactivity and downstream biological applications. Structure-activity relationship (SAR) studies on indazole-based nitric oxide synthase (NOS) inhibitors have demonstrated that the specific position of halogen substitution critically determines inhibitory potency and selectivity [1]. The introduction of a bromine atom at the C4 position of the indazole ring system yields a compound with nNOS inhibitory activity nearly equivalent to the reference standard 7-nitroindazole (7-NI), whereas alternative substitution patterns exhibit divergent pharmacological profiles [2]. Furthermore, the ortho-nitro group exerts a strong electron-withdrawing effect that activates the adjacent bromine toward nucleophilic aromatic substitution while simultaneously providing a versatile handle for further functionalization [3]. Generic indazole building blocks lacking this precise dual-substitution arrangement fail to recapitulate the reactivity profile required for sequential derivatization or the specific steric and electronic parameters essential for target engagement in NOS and kinase inhibitor programs.

4-Bromo-5-nitro-1H-indazole: Quantified Differentiation Evidence Against Structural Analogs and Alternative Intermediates


Comparative nNOS Inhibitory Potency: C4-Bromo Indazole vs. 7-Nitroindazole Reference Standard

The C4-brominated indazole scaffold demonstrates nNOS inhibitory activity approaching that of the established reference compound 7-nitroindazole (7-NI). In a systematic evaluation of halo-1H-indazoles, introduction of bromine at the C4 position produced a compound described as 'almost as potent' as 7-NI, while the 4-nitroindazole analog was also identified as a potent NOS inhibitor [1]. The 4-substituted series exhibited in vivo NOS inhibitory activity confirmed by antinociceptive effects following systemic administration [2]. Molecular modeling studies further indicate that the 4-position substitution pattern engages hydrogen bond acceptor interactions distinct from those of 7-substituted analogs, favoring binding through the N2 nitrogen of the indazole ring rather than the N1 position [3].

Neuronal nitric oxide synthase Indazole SAR Analgesic drug development

Differential Reactivity of Bromo vs. Nitro Leaving Groups in Ortho-Disubstituted Aromatic Systems

In the structurally analogous 4-bromo-5-nitrophthalonitrile system, the bromo and nitro groups exhibit markedly different reactivity toward nucleophilic attack. The nitro group undergoes preferential displacement under mild nucleophilic aromatic substitution conditions, while the bromine atom remains intact for subsequent transition metal-catalyzed cross-coupling reactions [1]. This differential reactivity profile has been systematically exploited to synthesize ortho-dicarbonitriles containing heterocyclic systems including indazole, quinoline, benzothiazole, and tetrahydroquinoline moieties that were not previously described in the literature [2]. The reaction pathway demonstrates that the ortho-nitro group activates the adjacent position toward nucleophilic displacement while itself serving as the primary leaving group, establishing a sequential functionalization strategy unavailable with mono-substituted indazole scaffolds [3].

Nucleophilic aromatic substitution Ortho-dicarbonitrile synthesis Heterocyclic functionalization

HPK1 Kinase Inhibitor Synthesis: 4-Bromo-5-nitro-1H-indazole as a Preferred Intermediate Over Alternative Halogenated Scaffolds

4-Bromo-5-nitro-1H-indazole serves as a critical synthetic intermediate in the preparation of hematopoietic progenitor kinase 1 (HPK1) inhibitors disclosed in patent US20210002288A1 [1]. The C4-bromo substituent provides a site for palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups essential for HPK1 binding, while the C5-nitro group functions as a masked amine that can be reduced to an aniline for subsequent amide bond formation or heterocycle construction [2]. This dual-functionalization strategy is specifically enabled by the 4-bromo-5-nitro substitution pattern; alternative regioisomers such as 5-bromo-4-nitroindazole or mono-substituted indazoles lack either the correct positioning for target engagement or the synthetic versatility required for efficient library synthesis [3].

HPK1 inhibition Immuno-oncology Kinase inhibitor synthesis

Validated Application Scenarios for 4-Bromo-5-nitro-1H-indazole Based on Quantitative Differentiation Evidence


Development of C4-Substituted Neuronal Nitric Oxide Synthase (nNOS) Inhibitors for Analgesic Indications

4-Bromo-5-nitro-1H-indazole provides a validated entry point for synthesizing nNOS inhibitors with demonstrated in vivo antinociceptive activity. The C4-bromo substitution pattern has been established in the literature to confer nNOS inhibitory potency comparable to the reference standard 7-nitroindazole (7-NI) [1]. The compound enables further functionalization at the C4 position via palladium-catalyzed cross-coupling to optimize potency and selectivity, while the C5-nitro group can be reduced to an amine for additional derivatization. This dual-functionalization capability supports structure-activity relationship (SAR) exploration around the 4,5-disubstituted indazole pharmacophore, which molecular modeling studies indicate engages the NOS active site through the N2 nitrogen of the indazole ring rather than the N1 position utilized by 7-substituted analogs [2].

Synthesis of HPK1 Inhibitors for Immuno-Oncology Drug Discovery Programs

4-Bromo-5-nitro-1H-indazole is explicitly cited as a key intermediate in patented synthetic routes to hematopoietic progenitor kinase 1 (HPK1) inhibitors [3]. The C4-bromo substituent serves as a cross-coupling handle for introducing aryl or heteroaryl groups required for HPK1 ATP-binding site engagement, while the C5-nitro group provides a latent amine functionality for subsequent amide coupling or heterocycle formation. The specific 4-bromo-5-nitro substitution pattern is essential for accessing the patent-protected chemical space described in US Patent 11,492,354 B2; alternative substitution patterns or mono-functionalized indazoles cannot recapitulate the synthetic sequence without additional protection/deprotection steps.

Sequential Dual-Site Functionalization for Complex Indazole-Derived Chemical Libraries

The ortho-relationship between the bromo and nitro substituents in 4-Bromo-5-nitro-1H-indazole establishes a distinctive reactivity profile that enables convergent two-step diversification. The nitro group undergoes preferential nucleophilic aromatic substitution with primary heterylamines under mild conditions while leaving the bromine atom intact for subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling [4]. This differential reactivity—confirmed through systematic studies on the structurally analogous 4-bromo-5-nitrophthalonitrile system—allows researchers to introduce two distinct structural modifications in a controlled, sequential manner from a single starting material. This capability is particularly valuable for generating diverse chemical libraries where both the C4 and C5 positions require independent functionalization to explore multidimensional SAR relationships.

NOS Isozyme Selectivity Profiling via C4/C5 Disubstituted Indazole Scaffolds

SAR studies on indazole-based NOS inhibitors have established parabolic models correlating inhibitory potency with the energy difference between stacking and apical interactions of the indazole scaffold within the enzyme active site [5]. The 4-bromo-5-nitro substitution pattern provides a unique electronic profile—combining the electron-withdrawing nitro group at C5 with the polarizable bromine atom at C4—that can be systematically modulated through subsequent derivatization. This scaffold serves as an ideal starting point for probing NOS isozyme selectivity (nNOS vs. iNOS vs. eNOS) by enabling independent optimization of the C4 and C5 substituents, addressing a critical challenge in NOS inhibitor development where isoform selectivity is essential for therapeutic utility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.